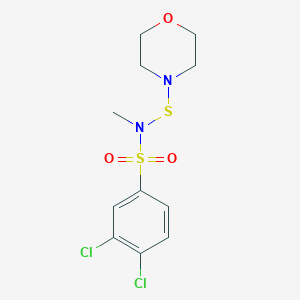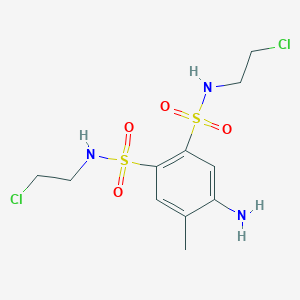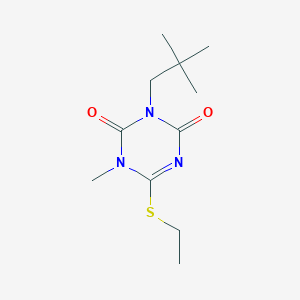
Benzotriazol-1-yl 4-chloro-3-nitrobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzotriazol-1-yl 4-chloro-3-nitrobenzenesulfonate is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis. Benzotriazole derivatives are often used as synthetic auxiliaries due to their stability and ability to participate in a wide range of chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzotriazol-1-yl 4-chloro-3-nitrobenzenesulfonate typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with benzotriazole. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions
Benzotriazol-1-yl 4-chloro-3-nitrobenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzotriazole moiety can act as a leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzotriazole derivatives.
Reduction: The major product is the corresponding amino compound.
Coupling Reactions: The products are often biaryl compounds or other complex structures.
科学研究应用
Benzotriazol-1-yl 4-chloro-3-nitrobenzenesulfonate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: The compound is used in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and other complex molecules.
作用机制
The mechanism of action of Benzotriazol-1-yl 4-chloro-3-nitrobenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The benzotriazole moiety stabilizes the transition state, facilitating the reaction. Additionally, the nitro group can participate in electron-withdrawing interactions, influencing the reactivity of the compound .
相似化合物的比较
Similar Compounds
- Benzotriazol-1-yl 4-chlorobenzenesulfonate
- Benzotriazol-1-yl 4-nitrobenzenesulfonate
- Benzotriazol-1-yl 4-methylbenzenesulfonate
Uniqueness
Benzotriazol-1-yl 4-chloro-3-nitrobenzenesulfonate is unique due to the presence of both chloro and nitro substituents on the benzene ring. This combination of electron-withdrawing groups enhances the compound’s reactivity and makes it a valuable intermediate in various synthetic applications .
属性
IUPAC Name |
benzotriazol-1-yl 4-chloro-3-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O5S/c13-9-6-5-8(7-12(9)17(18)19)23(20,21)22-16-11-4-2-1-3-10(11)14-15-16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGICPIZPJRHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2OS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Dichlorospiro[chromene-2,1'-cyclopentane]](/img/structure/B8039801.png)










![4,5-Dichlorothieno[2,3-g][1]benzothiole-2,7-dicarbohydrazide](/img/structure/B8039861.png)
